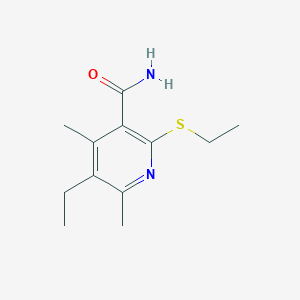![molecular formula C16H22N4O2S B5836621 N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5836621.png)
N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. This compound has been found to have a unique mechanism of action that targets the NEDD8-activating enzyme (NAE), a key regulator of protein degradation pathways in cells.
Scientific Research Applications
N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide has been extensively studied in scientific research for its potential therapeutic applications in cancer treatment. The compound has been found to inhibit the activity of NAE, resulting in the accumulation of NEDD8-conjugated proteins and subsequent activation of the cullin-RING ligase (CRL) pathway. This leads to the degradation of oncoproteins and tumor suppressors, ultimately leading to cell death. N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide has been shown to be effective in preclinical studies against a wide range of cancer types, including leukemia, lymphoma, breast, prostate, and lung cancer.
Mechanism of Action
N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide targets the NAE enzyme, which is responsible for activating the NEDD8 protein. NEDD8 is a small ubiquitin-like modifier (SUMO) that plays a critical role in regulating protein degradation pathways in cells. NAE catalyzes the activation of NEDD8 by forming a thioester bond between the C-terminus of NEDD8 and a cysteine residue on NAE. N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide binds to the active site of NAE and prevents the formation of this bond, thereby inhibiting NEDD8 activation. This leads to the accumulation of NEDD8-conjugated proteins and subsequent activation of the CRL pathway, resulting in the degradation of oncoproteins and tumor suppressors.
Biochemical and Physiological Effects:
N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide has been shown to have a selective inhibitory effect on NAE, with minimal off-target effects on other enzymes. The compound has been found to induce apoptosis in cancer cells through the activation of the CRL pathway. In addition, N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide has been shown to have anti-inflammatory effects by inhibiting the activity of the NF-κB pathway, which is involved in the regulation of inflammatory responses. The compound has also been found to have neuroprotective effects in preclinical studies.
Advantages and Limitations for Lab Experiments
N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for NAE inhibition, as well as its ability to induce apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory and neuroprotective effects, which may have potential therapeutic applications beyond cancer treatment. However, N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide has some limitations, including its poor solubility in water and its potential toxicity in vivo. These factors must be carefully considered when designing experiments with N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide.
Future Directions
There are several future directions for research on N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide. One area of focus is the development of more potent and selective NAE inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide beyond cancer treatment, including its anti-inflammatory and neuroprotective effects. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide and to identify biomarkers that can predict patient response to treatment.
Synthesis Methods
The synthesis of N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide involves several steps, starting with the reaction of 4-(4-acetyl-1-piperazinyl)aniline with carbon disulfide and potassium hydroxide to form the corresponding thiourea. This intermediate is then reacted with 3-bromo-2-oxopropionic acid to yield the final product, N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)propanamide. The synthesis process has been optimized to ensure high yield and purity of the compound.
properties
IUPAC Name |
N-[[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-3-15(22)18-16(23)17-13-4-6-14(7-5-13)20-10-8-19(9-11-20)12(2)21/h4-7H,3,8-11H2,1-2H3,(H2,17,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWRSAXZQMFPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5836544.png)
![N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5836562.png)




![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5836602.png)
![2-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B5836608.png)
![4-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5836613.png)



![N'-(4-nitrobenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B5836646.png)